molecular formula C18H18ClN3O2S B2742490 N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide CAS No. 1421527-95-8

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide

Cat. No.: B2742490
CAS No.: 1421527-95-8
M. Wt: 375.87
InChI Key: QNKYVHHUUDSLPC-UHFFFAOYSA-N
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Description

"N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide" is a heterocyclic compound featuring a thiazole core substituted with a 2-chlorophenyl group and a methyl group at positions 2 and 4, respectively. The thiazole ring is further functionalized with a methylene-linked acetamide moiety bearing a 3,5-dimethylisoxazole substituent. The compound’s design likely aims to optimize bioactivity through synergistic effects of its aromatic and heterocyclic components.

Properties

IUPAC Name

N-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O2S/c1-10-14(12(3)24-22-10)8-17(23)20-9-16-11(2)21-18(25-16)13-6-4-5-7-15(13)19/h4-7H,8-9H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNKYVHHUUDSLPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2Cl)CNC(=O)CC3=C(ON=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Compound Overview

  • Chemical Structure : The compound features a thiazole ring and an isoxazole moiety, which are known to contribute to various biological activities.
  • Molecular Formula : C₁₈H₁₄ClN₂O₂S
  • Molecular Weight : 358.83 g/mol

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the Thiazole Ring : The thiazole ring can be synthesized via the reaction of 2-chlorobenzaldehyde with thiosemicarbazide under acidic conditions.
  • Methylation : The resultant thiazole is methylated using methyl iodide in a base such as potassium carbonate.
  • Formation of the Isoxazole : The isoxazole moiety is introduced through cyclization reactions involving appropriate precursors.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Cytotoxicity Studies : In vitro studies have demonstrated that derivatives of thiazole and isoxazole can inhibit the growth of various cancer cell lines. A related compound showed IC₅₀ values indicating potent cytotoxicity against MCF-7 (breast cancer) and HepG2 (liver cancer) cells .
CompoundCell LineIC₅₀ (µM)
Compound AMCF-70.28
Compound BHepG29.6

The proposed mechanism of action for this compound involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation, leading to cell cycle arrest.
  • Apoptosis Induction : Increased levels of pro-apoptotic proteins (e.g., Bax) and decreased levels of anti-apoptotic proteins (e.g., Bcl-2) have been observed, suggesting that the compound promotes apoptosis in cancer cells .

Case Studies

  • Study on MCF-7 Cells : A study examining the effects of various thiazole derivatives showed that modifications in the molecular structure significantly affected their anticancer activity. The introduction of an isoxazole moiety enhanced cytotoxic effects in MCF-7 cells, indicating a structure-activity relationship that could guide future drug design .
  • In Vivo Studies : In vivo studies using animal models have demonstrated that similar compounds can reduce tumor size significantly compared to controls, supporting their potential as therapeutic agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Benzothiazole and Thiazolidinone Families

The compound shares structural motifs with benzothiazole derivatives reported by Kaur et al., such as 2-(benzo[d]thiazol-2-ylthio)-N-(2-oxoindolin-3-ylidene)acetohydrazide (3a–3g) and related acetamide derivatives (4a–4g) . Key differences include:

  • Substituent Variation: The target compound incorporates a 2-chlorophenyl group on the thiazole ring, whereas Kaur’s derivatives feature indolinone or spiro-thiazolidinone systems. The chloro-substituted phenyl group may enhance lipophilicity and receptor binding compared to unsubstituted phenyl analogues.
  • Biological Activity: Kaur’s compounds demonstrated anti-inflammatory (e.g., 5d: 68% inhibition at 50 mg/kg) and antibacterial activity (e.g., 5d: MIC 12.5 µg/mL against S. aureus).

Pharmacopeial and Crystallographic Context

The compound’s thiazole and isoxazole motifs align with pharmacopeial standards for stability and purity, as seen in complex ureido-thiazole derivatives (e.g., Thiazol-5-ylmethyl carbamate in PF 43(1)) . Crystallographic refinement using SHELX software (e.g., SHELXL for small-molecule analysis) would be critical for confirming its stereochemistry and intermolecular interactions .

Data Tables

Table 1: Structural and Functional Comparison with Analogues

Compound Class Key Substituents Bioactivity (Example) Reference
Target Compound 2-(2-chlorophenyl)-4-methylthiazole Hypothesized kinase inhibition N/A
Kaur’s Benzothiazole Derivatives Indolinone/spiro-thiazolidinone Anti-inflammatory (68% inhibition)
PF 43(1) Thiazole Derivatives Hydroperoxypropan-2-yl, ureido Not specified (pharmacopeial)

Research Implications and Limitations

While the target compound’s design leverages established pharmacophores, direct biological data are absent in the provided evidence. Its 2-chlorophenyl group may confer enhanced bioavailability over unsubstituted analogues, as seen in other thiazole drugs. However, the lack of experimental validation (e.g., crystallographic data via SHELX or in vitro assays) limits conclusive comparisons. Future studies should prioritize structural elucidation and activity screening against Kaur’s benchmarks .

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